2-Bromo-N-(4-iodophenyl)-N-methylpropanamide 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 1487421-98-6
VCID: VC7685088
InChI: InChI=1S/C10H11BrINO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3
SMILES: CC(C(=O)N(C)C1=CC=C(C=C1)I)Br
Molecular Formula: C10H11BrINO
Molecular Weight: 368.012

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

CAS No.: 1487421-98-6

Cat. No.: VC7685088

Molecular Formula: C10H11BrINO

Molecular Weight: 368.012

* For research use only. Not for human or veterinary use.

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide - 1487421-98-6

Specification

CAS No. 1487421-98-6
Molecular Formula C10H11BrINO
Molecular Weight 368.012
IUPAC Name 2-bromo-N-(4-iodophenyl)-N-methylpropanamide
Standard InChI InChI=1S/C10H11BrINO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3
Standard InChI Key HWWDDWRFHMNPGP-UHFFFAOYSA-N
SMILES CC(C(=O)N(C)C1=CC=C(C=C1)I)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a propanamide backbone substituted with bromine at the second carbon, an N-methyl group, and a 4-iodophenyl moiety. The canonical SMILES representation (CC(C(=O)N(C)C1=CC=C(C=C1)I)Br) confirms its branched alkyl chain and aromatic iodine substitution . The InChI key (HWWDDWRFHMNPGP-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Table 1: Core Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₁BrINO
Molecular Weight368.01 g/mol
Canonical SMILESCC(C(=O)N(C)C₁=CC=C(C=C₁)I)Br
InChIInChI=1S/C10H11BrINO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3
InChI KeyHWWDDWRFHMNPGP-UHFFFAOYSA-N

The iodine atom at the para position of the phenyl ring enhances steric bulk and electronic effects, influencing its reactivity in nucleophilic substitutions .

Physicochemical Properties

Stability and Solubility

The compound is stored at freezing temperatures to prevent decomposition, indicating thermal sensitivity . Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are likely optimal for reactions, given the halogenated aromatic system’s moderate polarity .

Table 2: Physicochemical Profile

PropertyDescription
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in DCM, DMF
Storage ConditionsFrozen (-20°C)

Applications in Pharmaceutical and Organic Chemistry

Role in Cross-Coupling Reactions

The bromine and iodine atoms serve as orthogonal leaving groups, enabling sequential Suzuki-Miyaura or Ullmann couplings. For example:

  • Bromine substitution: Reacts with aryl boronic acids to form biaryl structures.

  • Iodine substitution: Participates in copper-catalyzed aminations .

This dual functionality allows modular synthesis of complex molecules, such as kinase inhibitors or fluorescent probes .

Drug Discovery Intermediate

The N-methylpropanamide group is a common pharmacophore in protease inhibitors. Incorporating halogenated aromatics enhances binding affinity to hydrophobic enzyme pockets, as seen in hepatitis C virus (HCV) NS3/4A protease inhibitors .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR would show signals for the N-methyl group (~3.0 ppm) and aromatic protons (~7.5 ppm).

  • Mass Spectrometry: ESI-MS expected to display [M+H]⁺ peak at m/z 369.01 .

Table 3: Analytical Techniques

MethodTarget Data
HPLCPurity assessment (>98%)
FT-IRC=O stretch (~1650 cm⁻¹)
X-ray CrystallographyConfirmation of halogen positions

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